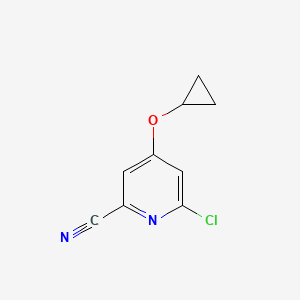
6-Chloro-4-cyclopropoxypicolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-cyclopropoxypicolinonitrile is an organic compound that belongs to the class of picolinonitriles It is characterized by the presence of a chlorine atom at the 6th position, a cyclopropoxy group at the 4th position, and a nitrile group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-cyclopropoxypicolinonitrile can be achieved through several methods. One common approach involves the reaction of 6-chloropicolinonitrile with cyclopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-cyclopropoxypicolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used for substitution reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitrile group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the nitrile group.
Major Products Formed
Substitution: Formation of 6-amino-4-cyclopropoxypicolinonitrile or 6-thio-4-cyclopropoxypicolinonitrile.
Reduction: Formation of 6-chloro-4-cyclopropoxypicolinamide.
Oxidation: Formation of 6-chloro-4-cyclopropoxypicolinic acid.
Scientific Research Applications
6-Chloro-4-cyclopropoxypicolinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-cyclopropoxypicolinonitrile involves its interaction with specific molecular targets. The chlorine and nitrile groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The cyclopropoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
6-Chloropicolinonitrile: Lacks the cyclopropoxy group, making it less lipophilic.
4-Cyclopropoxypicolinonitrile: Lacks the chlorine atom, potentially altering its reactivity and biological activity.
6-Chloro-4-methoxypicolinonitrile: Contains a methoxy group instead of a cyclopropoxy group, affecting its chemical properties.
Uniqueness
6-Chloro-4-cyclopropoxypicolinonitrile is unique due to the combination of the chlorine atom, cyclopropoxy group, and nitrile group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H7ClN2O |
|---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
6-chloro-4-cyclopropyloxypyridine-2-carbonitrile |
InChI |
InChI=1S/C9H7ClN2O/c10-9-4-8(13-7-1-2-7)3-6(5-11)12-9/h3-4,7H,1-2H2 |
InChI Key |
HBYKQSFXDHLOFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC(=C2)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















